![molecular formula C14H23N5O2 B6337911 1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine CAS No. 944899-79-0](/img/structure/B6337911.png)

1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

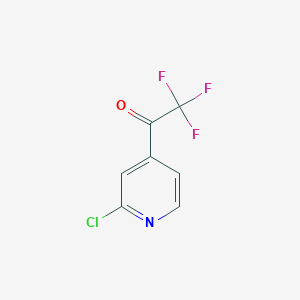

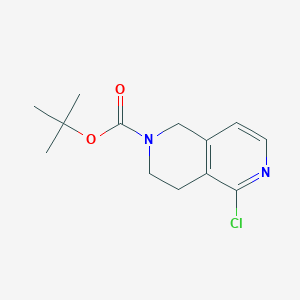

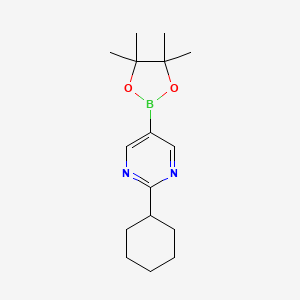

1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine (CAS# 944899-79-0) is a useful research chemical . It is also known as tert-butyl 4-[5-(aminomethyl)pyrimidin-2-yl]piperazine-1-carboxylate . The molecular weight is 293.36 and the molecular formula is C14H23N5O2 .

Molecular Structure Analysis

The molecular structure of 1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine is characterized by a piperazine ring substituted with a tert-butyl carboxylate group and a 2-pyrimidyl group attached to an aminomethyl group . The InChI code is 1S/C14H23N5O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-16-9-11(8-15)10-17-12/h9-10H,4-8,15H2,1-3H3 .Physical And Chemical Properties Analysis

1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine is a solid at room temperature . It has a molecular weight of 293.36 and a molecular formula of C14H23N5O2 . It is recommended to be stored in a refrigerator .Applications De Recherche Scientifique

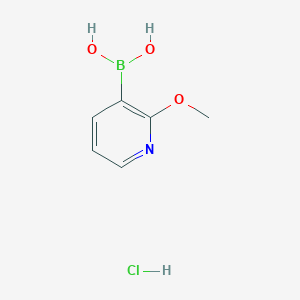

- Application : Recent research has reported catalytic protodeboronation of alkyl boronic esters using a radical approach. This method enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unexplored. The sequence has been applied to methoxy-protected ( )-D8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of d-®-coniceine and indolizidine 209B .

- Application : Protodeboronation using less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium has been employed to synthesize indolizidine derivatives. For instance, this method afforded indolizidine 12 in good yield and diastereoselectivity .

- Application : Researchers have proposed an elegant mechanism using Ir III (ppy)3 as a powerful reductant. This approach facilitates C–C coupling and protodeboronation, expanding the scope of boron chemistry .

Catalysis and Protodeboronation

Indolizidine Synthesis

Photoredox Catalysis

Mécanisme D'action

Safety and Hazards

The safety information for 1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

The future directions for 1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine and similar compounds could involve their use as building blocks in the synthesis of various protein agonists or antagonists . These could have potential applications in areas such as anticancer activity, antidiabetic potential, and as inhibitors of certain proteins .

Propriétés

IUPAC Name |

tert-butyl 4-[5-(aminomethyl)pyrimidin-2-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-16-9-11(8-15)10-17-12/h9-10H,4-8,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQUWEPZINCGLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-[5-(aminomethyl)-2-pyrimidyl]piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)

![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)

![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)